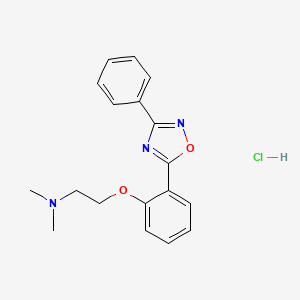
Biir 561CL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biir 561CL is a novel compound known for its dual antagonistic properties. It acts as a blocker of both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This compound has shown significant potential in neuroprotection and anticonvulsant applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biir 561CL involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired pharmacophoric groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Biir 561CL undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Biir 561CL has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on neuronal activity and its potential as a neuroprotective agent.
Medicine: Explored for its anticonvulsant properties and potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Biir 561CL exerts its effects by blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This dual antagonistic action prevents excessive neuronal excitation, thereby providing neuroprotection and anticonvulsant effects. The molecular targets include specific subunits of the receptors and channels, and the pathways involved are primarily related to the modulation of synaptic transmission and ion flux .
Comparison with Similar Compounds
Similar Compounds
NBQX: Another α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonist with similar neuroprotective properties.
GYKI 53655: A non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
Irampanel: A compound with similar dual antagonistic properties, used as a neuroprotectant and anticonvulsant.
Uniqueness
Biir 561CL is unique due to its combined antagonistic action on both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and voltage-gated sodium channels. This dual action enhances its efficacy in preventing neuronal over-excitation and provides a broader spectrum of neuroprotection compared to compounds that target only one type of receptor or channel .
Properties
Molecular Formula |
C18H20ClN3O2 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H19N3O2.ClH/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14;/h3-11H,12-13H2,1-2H3;1H |
InChI Key |
CMBNCCBWKKFFHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















